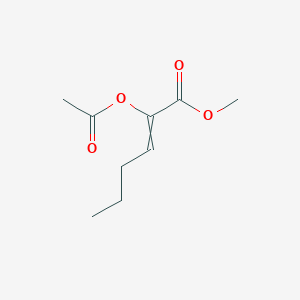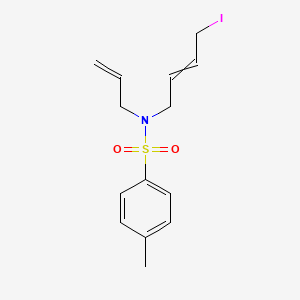![molecular formula C24H32FNO B14200384 1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine CAS No. 918528-78-6](/img/structure/B14200384.png)
1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine is an organic compound with the molecular formula C24H32FNO It is a piperidine derivative that features a fluorophenyl group and a phenylpropoxy group attached to a tetramethylpiperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3-fluorophenylpropyl bromide and 2,2,6,6-tetramethylpiperidine.
Nucleophilic Substitution: The 3-fluorophenylpropyl bromide undergoes nucleophilic substitution with 2,2,6,6-tetramethylpiperidine in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as acetonitrile or dimethylformamide, at elevated temperatures (80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance the compound’s ability to bind to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[3-(4-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine
- 1-[3-(3-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine
- 1-[3-(3-Methylphenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine
Uniqueness
1-[3-(3-Fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
918528-78-6 |
|---|---|
Fórmula molecular |
C24H32FNO |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
1-[3-(3-fluorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C24H32FNO/c1-23(2)16-9-17-24(3,4)26(23)27-22(20-11-6-5-7-12-20)15-14-19-10-8-13-21(25)18-19/h5-8,10-13,18,22H,9,14-17H2,1-4H3 |
Clave InChI |
ZCDRSXHHOLESDJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(N1OC(CCC2=CC(=CC=C2)F)C3=CC=CC=C3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,10-Methanopyrido[2,3-d]azocine, 5,6,7,8,9,10-hexahydro-](/img/structure/B14200304.png)
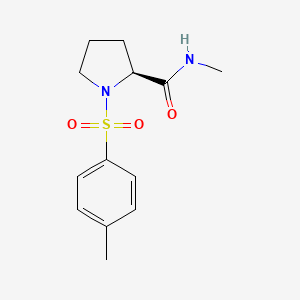
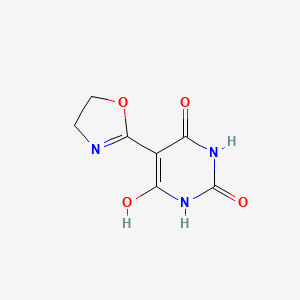
![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)
![(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14200317.png)
![5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one](/img/structure/B14200322.png)

![4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14200330.png)
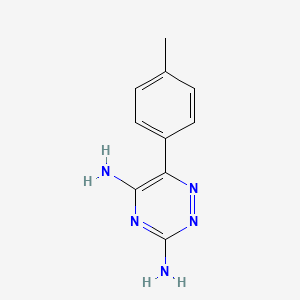
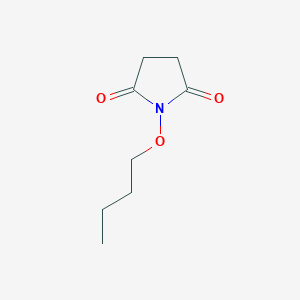
![Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-](/img/structure/B14200339.png)
![9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14200341.png)
